molecular formula C7H5BrFNO2 B12965142 5-Amino-4-bromo-2-fluorobenzoic acid

5-Amino-4-bromo-2-fluorobenzoic acid

Cat. No.: B12965142
M. Wt: 234.02 g/mol
InChI Key: SCJMGMFLMHNBSP-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-fluorobenzoic acid is a halogenated aromatic compound with the molecular formula C7H5BrFNO2 This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 5-amino-2-fluorobenzoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process may include protection and deprotection steps, as well as purification techniques such as recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and other organic materials .

Scientific Research Applications

5-Amino-4-bromo-2-fluorobenzoic acid is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-bromo-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-amino-4-bromo-2-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

SCJMGMFLMHNBSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C(=O)O

Origin of Product

United States

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